molecular formula C9H7NS B1208045 8-Mercaptoquinoline CAS No. 491-33-8

8-Mercaptoquinoline

Cat. No.: B1208045
CAS No.: 491-33-8
M. Wt: 161.23 g/mol
InChI Key: MHTSJSRDFXZFHQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Mercaptoquinoline, also known as quinoline-8-thiol, is an organosulfur compound and a derivative of the heterocycle quinoline . It is an analog of 8-hydroxyquinoline, a common chelating agent . The primary targets of this compound are metalloproteins, particularly those that bind metal ions as part of key structural or catalytic domains . One such target is the 26S-proteasome subunit Rpn11 .

Mode of Action

This compound interacts with its targets through its thiol group, which has a strong affinity for metal ions . This allows it to form complexes with metalloproteins, altering their function . For example, it can engage with the 26S-proteasome subunit Rpn11, a zinc metalloprotein .

Biochemical Pathways

The interaction of this compound with metalloproteins can affect various biochemical pathways. For instance, it can influence the function of the 26S proteasome, a protein complex involved in the degradation of unneeded or damaged proteins . By binding to the Rpn11 subunit, this compound can potentially impact the proteasome’s activity .

Pharmacokinetics

Its solubility and stability can be influenced by its interactions with metal ions

Result of Action

The binding of this compound to metalloproteins can result in changes at the molecular and cellular levels. For example, its interaction with the 26S proteasome could affect protein degradation, potentially impacting cellular processes . .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of metal ions in the environment can affect its ability to bind to its targets . Additionally, factors such as pH can influence its solubility and stability .

Biochemical Analysis

Biochemical Properties

8-Mercaptoquinoline plays a significant role in biochemical reactions, particularly in the context of metal ion chelation. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with zinc metalloproteins, including the 26S-proteasome subunit Rpn11. The compound’s thiol group allows it to bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This interaction is crucial for studying the metalloproteome and understanding the role of metal ions in biological systems.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293 cells, treatment with this compound led to stalling in the G0/G1 phase of the cell cycle, indicating its impact on DNA replication and cell cycle regulation . Additionally, the compound’s ability to chelate metal ions can disrupt metalloprotein functions, leading to changes in cellular homeostasis and induction of apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions and metalloenzymes. The thiol group in this compound binds to metal ions, forming stable chelates. This binding can inhibit the activity of metalloenzymes, such as the 26S-proteasome subunit Rpn11, by blocking their catalytic sites . The inhibition of these enzymes can lead to the accumulation of damaged proteins and induction of apoptosis. Additionally, this compound can influence gene expression by modulating the activity of metal-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term effects on cellular function have been observed, including sustained inhibition of metalloproteins and prolonged cell cycle arrest.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and inhibit metalloenzyme activity without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis. The compound interacts with enzymes and cofactors involved in metal ion transport and storage. For example, this compound can bind to zinc ions and influence the activity of zinc-dependent enzymes . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ions, facilitating its transport across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with metal-dependent transcription factors and influences gene expression. Its localization to the cytoplasm allows it to interact with cytoplasmic metalloenzymes and regulate their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline can be synthesized through several methods. One common method involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield this compound . Another method involves the reaction of 8-aminoquinoline with thiourea to form the corresponding diazo salt, which is then reacted with a mercaptan forming reagent .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Mercaptoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield disulfides, while substitution reactions can introduce various functional groups at the 8-position.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its thiol group at the 8-position, which imparts distinct chemical properties and reactivity compared to its analogs. This thiol group enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and a potent probe in biological studies .

Properties

IUPAC Name

quinoline-8-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTSJSRDFXZFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34006-16-1 (hydrochloride)
Record name 8-Mercaptoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70197678
Record name 8-Mercaptoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-33-8
Record name 8-Mercaptoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-Mercaptoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 491-33-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48888
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Record name 8-Mercaptoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-QUINOLINETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F77S9F93J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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